molecular formula C8H17NO2 B7840506 (2S)-2-azaniumyloctanoate

(2S)-2-azaniumyloctanoate

Cat. No.: B7840506
M. Wt: 159.23 g/mol
InChI Key: AKVBCGQVQXPRLD-ZETCQYMHSA-N
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Description

(2S)-2-azaniumyloctanoate is a chiral ammonium carboxylate compound characterized by an octanoic acid backbone with an azaniumyl (NH₃⁺) group at the second carbon in the (S)-configuration.

Properties

IUPAC Name

(2S)-2-azaniumyloctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBCGQVQXPRLD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily discusses unrelated compounds, such as amino acid derivatives, phosphines, and menthol analogs. Below is an inferred comparison based on structurally or functionally related molecules from the evidence:

Table 1: Comparison with Structurally Related Compounds

Compound Name Key Features Differences from (2S)-2-azaniumyloctanoate Source
(2S)-2,5-Diaminopentanamide dihydrochloride Diamine with amide groups; used in peptide synthesis Shorter carbon chain (C5 vs. C8); lacks carboxylate
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol Menthol analog; cyclic structure with hydroxyl group Cyclic vs. linear; hydroxyl vs. azaniumyl/carboxylate
1,2-bis((2s,5s)-2,5-diphenylphosphine)ethane Phosphine ligand for catalysis Organometallic vs. ammonium carboxylate structure

Key Inferences:

Chain Length and Functional Groups: (2S)-2-azaniumyloctanoate’s octanoate chain provides greater hydrophobicity compared to shorter-chain analogs like (2S)-2,5-diaminopentanamide . The azaniumyl group differentiates it from non-ionic analogs like menthol derivatives .

Biological and Industrial Relevance: Unlike phosphine ligands (e.g., ), ammonium carboxylates are more likely to interact with biological systems due to their charged nature. Menthol analogs () are used in fragrances, whereas (2S)-2-azaniumyloctanoate’s applications remain speculative without data.

Limitations of Available Evidence

The provided evidence lacks direct information on (2S)-2-azaniumyloctanoate, necessitating reliance on structural analogs. Key gaps include:

  • Physicochemical Data : Melting point, solubility, and stability.
  • Synthetic Routes: No methods for preparation or purification.
  • Biological Activity: No toxicity or efficacy studies.

Recommended Sources for Further Research

To address these gaps, consult:

PubChem or ChemSpider : For structural and property data.

Reaxys or SciFinder : For synthetic protocols.

TOXNET or ECOTOX : For hazard profiles.

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